molecular formula C13H15NO2 B070250 5-Benzyl-3-ethoxy-4-methylisoxazole CAS No. 192440-02-1

5-Benzyl-3-ethoxy-4-methylisoxazole

Cat. No. B070250
M. Wt: 217.26 g/mol
InChI Key: YADVSFROQCUPOR-UHFFFAOYSA-N
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Scientific Research Applications

  • Synthesis and Coupling Reactions : A study by Kromann et al. (2001) describes the synthesis of 4-substituted 3-ethoxy-5-methylisoxazoles, including compounds structurally related to 5-Benzyl-3-ethoxy-4-methylisoxazole, using palladium-catalyzed coupling reactions. These reactions yielded various aryl-substituted isoxazoles, which are valuable for further chemical modifications (Kromann, Sløk, Johansen, & Krogsgaard‐Larsen, 2001).

  • Protecting Groups for Isoxazole Derivatives : Riess et al. (1998) evaluated different protecting groups for 3-hydroxyisoxazoles, leading to the synthesis of various isoxazole derivatives. This research provides insights into the chemical modification of isoxazoles, which could include compounds like 5-Benzyl-3-ethoxy-4-methylisoxazole (Riess, Schön, Laschat, & Jäger, 1998).

  • Antibiotic Transformation and Degradation : Nödler et al. (2012) and Mulla et al. (2018) studied the transformation and biodegradation of sulfamethoxazole, a sulfonamide antibiotic that includes an isoxazole ring similar to 5-Benzyl-3-ethoxy-4-methylisoxazole. These studies provide insights into the environmental fate and microbial degradation pathways of isoxazole-containing compounds (Nödler, Licha, Barbieri, & Pérez, 2012); (Mulla, Hu, Sun, Li, Suanon, Ashfaq, & Yu, 2018).

  • Electrochemical Mineralization : Lin et al. (2013) conducted a study on the electrochemical mineralization of sulfamethoxazole, which again contains an isoxazole ring. This research explores the potential for electrochemical techniques to treat water contaminated with isoxazole derivatives (Lin, Niu, Xu, Li, & Pan, 2013).

  • Photolysis Studies : Nakagawa, Nakamura, and Tomita (1974) investigated the photolysis of 3-hydroxyisoxazoles. This research offers insights into the photochemical stability and degradation pathways of isoxazole compounds, which may include 5-Benzyl-3-ethoxy-4-methylisoxazole (Nakagawa, Nakamura, & Tomita, 1974).

properties

IUPAC Name

5-benzyl-3-ethoxy-4-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-15-13-10(2)12(16-14-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADVSFROQCUPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC(=C1C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-3-ethoxy-4-methylisoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FA Sløk, B Ebert, Y Lang, P Krogsgaard-Larsen… - European journal of …, 1997 - Elsevier
We have previously proposed the existence of a lipophilic cavity of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptor recognition site capable of …
Number of citations: 39 www.sciencedirect.com

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